molecular formula C14H9BrClN B12634983 7-Bromo-3-chloro-4-phenyl-1H-indole CAS No. 919522-65-9

7-Bromo-3-chloro-4-phenyl-1H-indole

Cat. No.: B12634983
CAS No.: 919522-65-9
M. Wt: 306.58 g/mol
InChI Key: LEVQVWBEDDXMRA-UHFFFAOYSA-N
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Description

7-Bromo-3-chloro-4-phenyl-1H-indole is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-3-chloro-4-phenyl-1H-indole typically involves multi-step organic reactions. One common method includes the bromination and chlorination of a phenyl-substituted indole precursor. The reaction conditions often involve the use of bromine and chlorine reagents under controlled temperatures and solvent conditions to ensure regioselectivity and yield optimization .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield, making the compound suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-3-chloro-4-phenyl-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted indoles, which can be further utilized in pharmaceutical and chemical research .

Scientific Research Applications

7-Bromo-3-chloro-4-phenyl-1H-indole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Bromo-3-chloro-4-phenyl-1H-indole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

  • 7-Bromo-4-chloro-1H-indole
  • 4-Bromo-7-chloro-1H-indole
  • 5-Fluoro-3-phenyl-1H-indole

Comparison: Compared to similar compounds, 7-Bromo-3-chloro-4-phenyl-1H-indole is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of both bromine and chlorine atoms, along with the phenyl group, provides distinct properties that can be leveraged in various applications .

Properties

CAS No.

919522-65-9

Molecular Formula

C14H9BrClN

Molecular Weight

306.58 g/mol

IUPAC Name

7-bromo-3-chloro-4-phenyl-1H-indole

InChI

InChI=1S/C14H9BrClN/c15-11-7-6-10(9-4-2-1-3-5-9)13-12(16)8-17-14(11)13/h1-8,17H

InChI Key

LEVQVWBEDDXMRA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3C(=CNC3=C(C=C2)Br)Cl

Origin of Product

United States

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